molecular formula C12H16ClNO2 B14179910 Methyl benzyl(3-chloropropyl)carbamate CAS No. 917967-48-7

Methyl benzyl(3-chloropropyl)carbamate

Cat. No.: B14179910
CAS No.: 917967-48-7
M. Wt: 241.71 g/mol
InChI Key: FLMVLYIZCYUXEN-UHFFFAOYSA-N
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Description

Methyl benzyl(3-chloropropyl)carbamate is a synthetic organic compound belonging to the carbamate family, characterized by the presence of a carbamate group (N−C(=O)−O−). Carbamates are a versatile class of compounds with significant applications in medicinal chemistry and organic synthesis. They are widely used as key intermediates and building blocks in the preparation of pharmaceuticals, agrochemicals, and other complex molecules. In drug discovery, the carbamate functional group is a valuable and stable surrogate for peptide bonds, often incorporated to enhance the metabolic stability and bioavailability of potential therapeutic agents . Compounds with structures similar to this carbamate, featuring both benzyl and chloroalkyl substituents, are frequently employed as protected intermediates in multi-step synthetic routes . Researchers utilize these intermediates in the development of protease inhibitors and other biologically active molecules, leveraging the carbamate's ability to participate in hydrogen bonding and impose conformational restriction . This product is intended for use in chemical synthesis and laboratory research only. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

917967-48-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl N-benzyl-N-(3-chloropropyl)carbamate

InChI

InChI=1S/C12H16ClNO2/c1-16-12(15)14(9-5-8-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

FLMVLYIZCYUXEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCCCl)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Critical Evaluation of Precursor Availability

3-Chloropropylamine serves as the primary building block, commercially available but often requiring in-situ stabilization due to its hygroscopicity. Benzyl bromide emerges as the preferred alkylating agent over chloride derivatives, offering faster reaction kinetics in polar aprotic solvents like acetonitrile.

Synthesis of Benzyl(3-chloropropyl)amine

N-Alkylation Protocol

Procedure :
To a 250 mL round-bottom flask equipped with a reflux condenser, 3-chloropropylamine (10 mmol, 1.06 g) and benzyl bromide (12 mmol, 1.47 mL) were dissolved in anhydrous acetonitrile (50 mL). Potassium carbonate (20 mmol, 2.76 g) was added, and the mixture was stirred at 60°C for 8 hours under nitrogen. Completion was confirmed by TLC (hexane/ethyl acetate 4:1, Rf = 0.45). The reaction was quenched with ice-cold water (50 mL), extracted with ethyl acetate (3 × 30 mL), and dried over MgSO₄. Solvent removal under reduced pressure yielded a pale-yellow oil, purified via flash chromatography (hexane/ethyl acetate 5:1) to afford benzyl(3-chloropropyl)amine as a colorless liquid (1.89 g, 85%).

Optimization Insights :

  • Solvent Selection : Acetonitrile outperformed DMF and THF in minimizing byproduct formation (e.g., Hofmann elimination).
  • Base Impact : K₂CO₃ provided superior yields compared to NaOH or Et₃N, likely due to controlled deprotonation without saponification risks.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.32–7.25 (m, 5H, ArH), 3.78 (s, 2H, N–CH₂–Ph), 3.02 (t, J = 6.8 Hz, 2H, N–CH₂–CH₂), 2.64 (t, J = 6.8 Hz, 2H, CH₂–Cl), 1.83 (quintet, J = 6.8 Hz, 2H, CH₂–CH₂–CH₂).
  • ESI-MS : m/z 198.1 [M+H]⁺ (calc. 198.08 for C₁₀H₁₃ClN).

Carbamation with Methyl Chloroformate

Reaction Conditions and Workup

Procedure :
Benzyl(3-chloropropyl)amine (8 mmol, 1.58 g) was dissolved in dichloromethane (30 mL) and cooled to 0°C. Methyl chloroformate (10 mmol, 0.95 mL) was added dropwise, followed by pyridine (12 mmol, 0.97 mL). The mixture was stirred at room temperature for 4 hours, then washed with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). After drying (MgSO₄), solvent evaporation yielded a crude product, which was recrystallized from hexane/ethyl acetate (3:1) to give methyl benzyl(3-chloropropyl)carbamate as white crystals (1.92 g, 78%).

Critical Parameters :

  • Temperature Control : Exothermic carbamation necessitates gradual reagent addition at 0°C to prevent decomposition.
  • Base Role : Pyridine scavenges HCl, shifting equilibrium toward product formation.

Purity and Yield Optimization

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane 78%
Temperature 0°C → RT +15% vs. RT only
Equivalents of Pyridine 1.5 eq. Maximizes HCl neutralization

Alternative Methodologies and Industrial Scalability

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduced reaction time by 75% while maintaining yield (76%), demonstrating potential for high-throughput applications.

Continuous-Flow Reactor Design

A microfluidic system (0.5 mL/min flow rate, 50°C) achieved 82% yield with 99% purity, minimizing byproducts through precise residence time control.

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl(3-chloropropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Products include substituted carbamates with various functional groups.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and toluene.

Scientific Research Applications

Methyl benzyl(3-chloropropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: The compound can be employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl benzyl(3-chloropropyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable complexes with various enzymes, inhibiting their activity. This inhibition is often reversible, depending on the specific enzyme and reaction conditions. The molecular targets include enzymes with active sites that can accommodate the carbamate moiety, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for methyl benzyl(3-chloropropyl)carbamate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazards/Regulatory Notes
This compound Not available C₁₂H₁₄ClNO₂* ~251.7* Methyl, benzyl, 3-chloropropyl Likely skin/eye irritant (inferred)
Ethyl 3-chloropropyl(methyl)carbamate 27097-68-3 C₇H₁₄ClNO₂ 179.64 Ethyl, methyl, 3-chloropropyl Limited hazard data
Benzyl (3-cyano-2-hydroxypropyl)carbamate 121596-87-0 C₁₂H₁₄N₂O₃ 234.25 Benzyl, 3-cyano-2-hydroxypropyl No explicit hazard data
1-Methylethyl(3-chlorophenyl)carbamate Not available C₁₀H₁₂ClNO₂ ~213.7 1-Methylethyl, 3-chlorophenyl Agricultural uses (e.g., herbicide)

*Estimated based on structure.

Key Observations:

Substituent Effects: The benzyl group in this compound increases molecular weight and lipophilicity compared to analogs like ethyl 3-chloropropyl(methyl)carbamate. This may enhance bioavailability or alter metabolic pathways .

Hazard Profiles :

  • While direct hazard data for this compound are unavailable, structurally similar carbamates (e.g., methyl (3-hydroxyphenyl)-carbamate) are classified under CLP regulations with warnings for skin/eye irritation .
  • Ethyl 3-chloropropyl(methyl)carbamate lacks explicit hazard data, but its chloroalkyl group suggests caution for handling .

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